Ethyl 2,7-dioxo-3-phenyl-1,2,4,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,7-dioxo-3-phenyl-1,2,4,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl acetoacetate with hydrazine hydrate to form a pyrazolone intermediate, which is then reacted with an aromatic aldehyde to yield the desired pyrazolopyrimidine . The reaction conditions often involve refluxing in ethanol or another suitable solvent, with the addition of a catalytic amount of acid or base to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,7-dioxo-3-phenyl-1,2,4,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced pyrazolopyrimidines, and substituted compounds with various functional groups .
Scientific Research Applications
Ethyl 2,7-dioxo-3-phenyl-1,2,4,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 2,7-dioxo-3-phenyl-1,2,4,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Ethyl 2,7-dioxo-3-phenyl-1,2,4,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate can be compared with other similar compounds, such as:
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Similar in structure but with different substituents, leading to variations in biological activity.
Thiazolopyrimidine derivatives: Another class of heterocyclic compounds with distinct biological properties.
Condensed pyrimidines: Structural analogs with potential antiviral activities.
Biological Activity
Ethyl 2,7-dioxo-3-phenyl-1,2,4,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a dioxo structure within a tetrahydropyrazolo-pyrimidine framework, which is known for contributing to various biological activities. The synthesis typically involves multi-step reactions including cyclization and functionalization of precursor compounds.
Synthesis Overview
- Starting Materials : Commonly includes ethyl acetoacetate and phenyl hydrazine.
- Methodology : A typical synthesis pathway may involve condensation reactions followed by cyclization under acidic or basic conditions.
Antitumor Activity
Recent studies have indicated that derivatives of pyrazolo-pyrimidines exhibit promising antitumor properties. This compound has been evaluated against various cancer cell lines.
Case Study: In Vitro Antitumor Activity
- Cell Lines Tested : MDA-MB-231 (breast cancer) and MCF-7 (breast cancer).
- Methodology : MTT assay used to determine cell viability.
- Results : Compounds similar to ethyl 2,7-dioxo derivatives showed IC50 values ranging from 17.83 μM to 19.73 μM against MDA-MB-231 and MCF-7 cell lines, indicating significant antiproliferative effects .
The proposed mechanisms for the antitumor activity include:
- Inhibition of Cell Proliferation : Inducing apoptosis in cancer cells.
- DNA Interaction : Some derivatives have shown DNA photocleavage activity which contributes to their cytotoxic effects .
Antimicrobial Activity
In addition to antitumor properties, some studies suggest that pyrazolo-pyrimidines exhibit antimicrobial effects. For instance:
- Tested Pathogens : Various bacterial strains were evaluated.
- Results : Certain derivatives demonstrated significant antibacterial activity, suggesting potential for development as antimicrobial agents .
Data Table of Biological Activities
Properties
CAS No. |
1383626-12-7 |
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Molecular Formula |
C15H13N3O4 |
Molecular Weight |
299.28 g/mol |
IUPAC Name |
ethyl 2,7-dioxo-3-phenyl-1,4-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C15H13N3O4/c1-2-22-15(21)10-8-16-12-11(9-6-4-3-5-7-9)13(19)17-18(12)14(10)20/h3-8,16H,2H2,1H3,(H,17,19) |
InChI Key |
VJURUMLHHLCKSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C(=O)NN2C1=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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